molecular formula C14H8O4 B121750 1,5-Dihydroxyanthraquinone CAS No. 117-12-4

1,5-Dihydroxyanthraquinone

Cat. No.: B121750
CAS No.: 117-12-4
M. Wt: 240.21 g/mol
InChI Key: JPICKYUTICNNNJ-UHFFFAOYSA-N
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Description

1,5-Dihydroxyanthraquinone, also known as this compound, is an organic compound with the formula (C6H3OH)2(CO)2. It is one of several isomers of dihydroxyanthraquinone and appears as an orange solid. This compound is a component of traditional Chinese medications and serves as a chelating ligand for transition metals .

Mechanism of Action

Preparation Methods

1,5-Dihydroxyanthraquinone can be synthesized through various methods. One common synthetic route involves the preparation from 1,5-anthraquinonedisulfonic acid by replacing the SO3H groups. Another method involves the direct replacement of nitro groups in 1,5-dinitroanthraquinone, often using sulfolane with calcium oxide or via 1,5-dimethoxyanthraquinone followed by hydrolysis of the ether linkage .

Chemical Reactions Analysis

1,5-Dihydroxyanthraquinone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various anthraquinone derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1,5-dihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H
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InChI Key

JPICKYUTICNNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8O4
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DSSTOX Substance ID

DTXSID8051594
Record name 1,5-Dihydroxyanthraquinone
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Molecular Weight

240.21 g/mol
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Physical Description

Green to yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Anthrarufin
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CAS No.

117-12-4
Record name Anthrarufin
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-
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Synthesis routes and methods I

Procedure details

140 Parts of 1,5-dihydroxy-4,8-dinitro-anthraquinone-2,6-disulphonic acid in the form of 270 parts of an aqueous paste, containing sulphuric acid and sodium bisulphate and obtained by sulphonation and nitration of 81 parts of 1,5-dihydroxy-anthraquinone, are entered with stirring at 40° into 700 parts of water. 60 Parts of hydrazine hydrate are then added dropwise over the course of 90 minutes. The pH of the reaction mass immediately rises from 1,7 to 4 and then to 6.5. This value is kept by the dropwise addition of 45 parts of 30% aqueous hydrochloric acid. The temperature of the reaction mass is then raised to 80°. 10 Parts of hydrazine hydrate are then added dropwise over the course of 10 minutes. The pH is kept at 5.8 to 6 by the addition of 20 parts of 30% aqueous hydrochloric acid. The mass is stirred at 80° for 10 minutes. 58 Parts of 30% aqueous sodium hydroxide solution are subsequently added dropwise over the course of 5 minutes, whereby the pH is adjusted to 8. The precipitate is suction filtered, washed with 2000 parts of aqueous 10% sodium sulphate solution and 5000 parts of aqueous 5% sodium sulphate solution, and dried at 120°. 129 Parts of 1,5-dihydroxy-4,8-diamino-anthraquinone-2,6-disulphonic acid, containing 80% of free disulphonic acid, are obtained.
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Synthesis routes and methods II

Procedure details

Dinitroanthraquinone (same composition as in Example 2, 18.0 g; 0.06 mole), N-methylpyrrolidone (100 ml) and sodium formate (12.2 g; 0.18 mole) were stirred at 110° C. for 16 hours while air was sparged into the reaction mass. Product work-up as in Example 1 gave a cake of 1.9 g (92.5% 1,5-dihydroxyanthraquinone, 7.5% 1,8-dihydroxyanthraquinone) and a filtrate product of 12.0 g (4.0% 1-hydroxyanthraquinone, 88% 1,5- and 1,8-dihydroxyanthraquinone, 2.7% intermediate and 5.3% dinitroanthraquinones).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Anthrarufin, also known as 1,5-dihydroxy-9,10-anthraquinone, has a molecular formula of C14H8O4 and a molecular weight of 240.21 g/mol. []

A: Researchers frequently utilize various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and synchrotron radiation linear dichroism (SRLD) spectroscopy to characterize Anthrarufin. These techniques provide insights into its structural features and electronic transitions. [, , , , ]

A: The position and number of hydroxyl groups on the Anthraquinone ring significantly influence the biological activities of Anthrarufin and its derivatives. For example, Anthrarufin, with hydroxyl groups at positions 1 and 5, shows moderate inhibition of Staphylococcus aureus growth. In contrast, Anthraquinone and 1-hydroxyanthraquinone, lacking the specific hydroxyl group arrangement, do not exhibit this inhibitory effect. [] In another study, Anthrarufin demonstrated the highest antioxidative activity amongst Anthraquinone and its hydroxy derivatives, including Purpurin and Chrysazin, highlighting the importance of the specific hydroxyl group arrangement for its antioxidant properties. []

A: Symmetrical 1,5-bisacyloxyanthraquinone derivatives, synthesized by acylating the hydroxyl groups of Anthrarufin, demonstrate significant variations in cytotoxicity against cancer cells depending on the acyl substituent. For instance, the bis(butyryloxy), bis(2-chlorobenzoyl), and bisphenylpropionyloxy analogs exhibit potent cytotoxicity against human hepatoma G2 cells, with the latter showing comparable activity to the anticancer drug Mitoxantrone. []

A: Anthrarufin exhibits remarkable photostability as a thin film component in simulated Martian conditions and during space exposure experiments. When exposed to UV and visible light simulating Martian sunlight in the presence of a CO2 atmosphere, Anthrarufin layered upon iron oxide thin films demonstrates inhibited photodegradation compared to Anthrarufin on bare fused silica. This protective effect is attributed to the interaction between Anthrarufin and the iron oxide layer. [] Similarly, during the O/OREOS mission, Anthrarufin thin films in various astrobiologically relevant microenvironments showed minimal spectroscopically measurable changes after prolonged exposure to solar illumination in orbit, further highlighting its high photostability. []

A: While Anthrarufin shows promise as an electroactive material in alkaline redox flow batteries, challenges exist in terms of long-term stability and performance. Research indicates that modifying the ionic domain microstructure of the membrane and incorporating functionalized graphene oxide can significantly enhance the stability and performance of Anthrarufin-based alkaline redox flow batteries. []

A: Anthrarufin-derived carbon dots (CDs) play a crucial role in amplifying the DNAzyme activity of G-quadruplex-hemin complexes. When covalently linked to G-rich single-stranded DNA molecules, these CDs facilitate the formation of intermolecular and intramolecular G-quadruplex structures. These structures, upon complexation with hemin, form the catalytic core. The close proximity of CDs within this network creates a favorable microenvironment that boosts the DNAzyme activity. []

A: Yes, computational chemistry techniques like molecular docking and molecular dynamic simulations have been employed to explore the potential of Anthrarufin and its derivatives as inhibitors of various targets. For instance, in silico studies identified Anthrarufin as a potential inhibitor of the nucleocapsid phosphoprotein of SARS-CoV-2. Molecular docking studies revealed that Anthrarufin exhibits favorable binding affinity to the RNA binding domain of this protein, suggesting its potential as an antiviral agent. []

A: Anthrarufin exhibits varying degrees of growth-inhibitory activity against different human intestinal bacteria. Notably, it demonstrates strong inhibition of Clostridium perfringens and moderate inhibition of Staphylococcus aureus. Importantly, it does not adversely affect the growth of beneficial bacteria like Bifidobacterium and Lactobacillus species. []

A: Yes, Anthrarufin exhibits anti-inflammatory properties. It can downregulate the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This suggests that Anthrarufin might help prevent in vivo oxidative stress and inflammation. []

A: While Anthrarufin shows promising biological activities, research indicates potential toxicity concerns. Studies on its genotoxicity revealed that Anthrarufin, along with other dihydroxyanthraquinones, induces DNA damage in rat hepatocytes. [] Further investigation is needed to fully elucidate its safety profile and potential long-term effects.

A: Researchers employ various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, to analyze and quantify Anthrarufin in diverse matrices. These methods are essential for studying its stability, degradation, and biological activity in various settings. [, , ]

ANone: Limited data is currently available regarding the ecotoxicological effects and degradation pathways of Anthrarufin in the environment. Further research is necessary to comprehensively evaluate its potential environmental impact and develop strategies to mitigate any negative consequences.

A: Research on Anthrarufin has a long history, dating back to the late 19th century. Early studies focused on its synthesis and structural characterization. Over the years, research has expanded to explore its diverse biological activities, including its antibacterial, antifungal, and anticancer properties. [, , , , ]

A: Research on Anthrarufin extends beyond traditional chemistry and pharmacology, encompassing fields like materials science and nanotechnology. For example, its use in developing advanced materials for energy storage (redox flow batteries) and its application in creating carbon dots for enhancing DNAzyme activity highlight its cross-disciplinary significance. [, ]

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